molecular formula C12H13FO2 B1445201 6-(3-Fluoropropoxy)-indan-1-one CAS No. 1383985-32-7

6-(3-Fluoropropoxy)-indan-1-one

Cat. No.: B1445201
CAS No.: 1383985-32-7
M. Wt: 208.23 g/mol
InChI Key: HAHGCXCELXOBDW-UHFFFAOYSA-N
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Description

6-(3-Fluoropropoxy)-indan-1-one, also known as FPIO, is an organic compound belonging to the class of fluorinated indanes. It has a wide range of applications in the field of scientific research, due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Applications

  • 6-(3-Fluoropropoxy)-indan-1-one derivatives have been synthesized and studied for their potential antianxiety activities. Structural modifications of these molecules and their impact on activity were systematically examined (Kikumoto et al., 1983).
  • Indan derivatives, including those related to this compound, have been synthesized and reviewed for their analgesic and anti-inflammatory properties. Indan acids in particular have been noted for their low ulcerogenicity (Bachar et al., 2016).
  • The compound has been identified as a potent G protein-coupled receptor 119 (GPR119) agonist, which is instrumental in exploring the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).
  • Indanones, including this compound, are key intermediates in the synthesis of various pharmaceutical and biologically active compounds. Their synthesis involves Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation under superacidic conditions (Prakash et al., 2010).

Applications in Drug Delivery and Therapeutics

  • The compound has been used in a thermoresponsive drug release system for cancer thermo-chemotherapy and intracellular imaging, demonstrating its potential in targeted tumor cell drug delivery and therapy (Shen et al., 2016).
  • It has also been involved in the synthesis of fluorinated analogs, which have been assessed for their pharmacokinetic properties and potential as PET tracers in medical imaging (Pan et al., 2013).

Chemical Properties and Interactions

  • Studies have investigated the photoinduced C-F bond cleavage in fluorinated compounds like this compound and its relevance to phototoxicity in certain drugs (Fasani et al., 1999).
  • The compound has been part of studies involving the synthesis of indanpropionic acids, which were evaluated as uterine relaxants, showcasing the versatility of indan derivatives in medicinal chemistry (Witiak et al., 1984).

Properties

IUPAC Name

6-(3-fluoropropoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-6-1-7-15-10-4-2-9-3-5-12(14)11(9)8-10/h2,4,8H,1,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHGCXCELXOBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound (7.90 g, 94% yield) was prepared following the procedure for Intermediate 16, starting from 6-hydroxy-2,3-dihydro-1H-inden-1-one (5.98 g, 40.4 mmol) and 3-fluoropropan-1-ol (3.34 mL, 44.4 mmol). Additional 3-fluoropropan-1-ol (1.0 mL, 13.3 mmol) was added after stirring overnight to drive the reaction to completion. 1H NMR (500 MHz, CDCl3) δ ppm 2.20 (m, 2 H) 2.73 (m, 2 H) 3.08 (m, 2 H) 4.14 (t, 2 H) 4.61 (t, 3 H) 4.70 (t, 1 H) 7.21 (m, 2 H) 7.38 (d, 1 H); MS (ES+) m/z 208 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step Two
Quantity
3.34 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of 6-hydroxy-2,3-dihydro-1H-inden-1-one (3.0 g, 20 mmol) in THF (140 mL) were 3-fluoropropan-1-ol (1.67 mL, 22.3 mmol), triphenylphosphine (7.97 g, 30.4 mmol) and diisopropyl azodicarboxylate (5.98 mL, 30.4 mmol) added. The mixture was stirred at r.t. for two days. More 3-fluoropropanol (0.5 mL) was added and the mixture was heated to 45° C. After 2 h the mixture was concentrated, and the crude product was purified by flash chromatography using 0-20% EtOAc in heptane as eluent, affording 3.42 g (81% yield) of the title compound: 1H NMR (500 MHz, CDCl3) δ 2.12-2.26 (m, 2H), 2.68-2.76 (m, 2H), 3.04-3.12 (m, 2H), 4.14 (t, 2H), 4.61 (t, 1H), 4.70 (t, 1H), 7.17-7.22 (m, 2H), 7.38 (d, 1H); MS (EI) m/z 208 M.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Quantity
7.97 g
Type
reactant
Reaction Step Three
Quantity
5.98 mL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
140 mL
Type
solvent
Reaction Step Six
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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